

# Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of the C87 Gene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C 87

Cat. No.: B1683194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome. This document provides a detailed protocol for the knockout of the C87 gene in mammalian cells using the CRISPR-Cas9 system. The protocol covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components into the cell, clonal selection of edited cells, and validation of gene knockout at both the genomic and protein levels. This guide is intended to provide researchers with a robust framework for establishing a C87 knockout cell line for use in functional studies and drug development.

## Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome engineering.[1][2][3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often result in the insertion or deletion of nucleotides (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional knockout of the target gene.[4][5]

The C87 gene (also known as Chromosome 1 Open Reading Frame 87 or C1orf87) is a protein-coding gene.<sup>[6]</sup> While its function is not fully elucidated, it has been associated with certain diseases.<sup>[6]</sup> Creating a C87 knockout cell line is a critical step in understanding its role in cellular pathways and its potential as a therapeutic target. This protocol provides a comprehensive, step-by-step guide for researchers to achieve this.

## Experimental Protocols

### Part 1: sgRNA Design and Cloning

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the design of the sgRNA.<sup>[7][8][9]</sup>

#### 1.1. sgRNA Target Site Selection:

- Identify the genomic sequence of the C87 gene from a database such as NCBI or Ensembl.
- Use online sgRNA design tools (e.g., Synthego's CRISPR Design Tool, IDT's gRNA Design Tool) to identify potential 20-base pair target sequences.<sup>[5][10]</sup>
- Crucial Design Considerations:
  - The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for *Streptococcus pyogenes* Cas9).<sup>[4][10]</sup>
  - Select target sites in the early exons of the C87 gene to maximize the chances of generating a loss-of-function mutation.<sup>[1][9]</sup>
  - Prioritize sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.
  - It is recommended to design and test 2-3 different sgRNAs to ensure a high success rate.<sup>[11]</sup>

#### 1.2. sgRNA Cloning into Expression Vector:

- Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.

- Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
- Clone the annealed oligonucleotides into a suitable sgRNA expression vector (e.g., pX458, which also expresses Cas9 and a fluorescent marker). This is often done using Golden Gate assembly or standard restriction enzyme cloning.

## Part 2: Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### 2.1. Plasmid Transfection (Lipofection):

- Cell Seeding: Plate the target mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
- Transfection Complex Preparation:
  - For each well, dilute 2.5 µg of the sgRNA/Cas9 co-expression plasmid in a serum-free medium.
  - In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium according to the manufacturer's instructions.[\[14\]](#)
  - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
- Transfection: Add the transfection complexes dropwise to the cells.
- Incubate the cells for 48-72 hours before proceeding to the next step.

### 2.2. Ribonucleoprotein (RNP) Electroporation:

- This method delivers a pre-complexed Cas9 protein and synthetic sgRNA, which can reduce off-target effects and is effective for hard-to-transfect cells.[\[12\]](#)[\[14\]](#)
- RNP Complex Formation:

- Incubate purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes.
- Electroporation:
  - Harvest and resuspend the target cells in a suitable electroporation buffer.
  - Add the Cas9-sgRNA RNP complex to the cell suspension.
  - Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporation system (e.g., Neon™ Transfection System).[\[14\]](#)
  - Immediately transfer the electroporated cells to a pre-warmed culture dish containing the appropriate medium.

## Part 3: Single-Cell Cloning and Expansion

To establish a homogenous knockout cell line, it is essential to isolate and expand single cells.  
[\[2\]](#)

- Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent marker (like pX458), transfected cells can be enriched and sorted as single cells into 96-well plates using FACS.
- Limiting Dilution:
  - Serially dilute the transfected cell population to a concentration of approximately 0.5-1 cell per 100  $\mu$ L.
  - Dispense 100  $\mu$ L of the cell suspension into each well of a 96-well plate.
  - After 7-14 days, visually inspect the plates for wells containing single colonies.
- Clonal Expansion: Expand the single-cell derived colonies by transferring them to progressively larger culture vessels.

## Part 4: Validation of Gene Knockout

Validation should be performed at both the genomic and protein levels to confirm successful knockout.[16]

#### 4.1. Genomic Validation:

- Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.
- PCR Amplification: Amplify the region of the C87 gene targeted by the sgRNA using PCR.
- Detection of Indels:
  - Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for the presence of overlapping peaks, which indicate the presence of indels.[11][17] The Tracking of Indels by Decomposition (TIDE) web tool can be used for quantitative analysis of editing efficiency from Sanger sequencing data.[17]
  - Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS of the PCR amplicons can identify the specific indels and their frequencies in the cell population. [17][18]

#### 4.2. Protein Level Validation:

- Western Blot:
  - Prepare protein lysates from the wild-type and potential knockout clones.
  - Perform a Western blot using an antibody specific to the C87 protein.
  - A complete absence of the C87 protein band in the knockout clones confirms a successful knockout at the protein level.

## Data Presentation

Table 1: sgRNA Design for C87 Gene Knockout

sgRNA ID	Target Sequence (5' to 3')	Exon	On-Target Score	Off-Target Score
C87-sg1	GATCGATCGAT CGATCGATC	1	95	85
C87-sg2	AGCTAGCTAGC TAGCTAGCT	1	92	88
C87-sg3	TCGATCGATCG ATCGATCGA	2	89	82

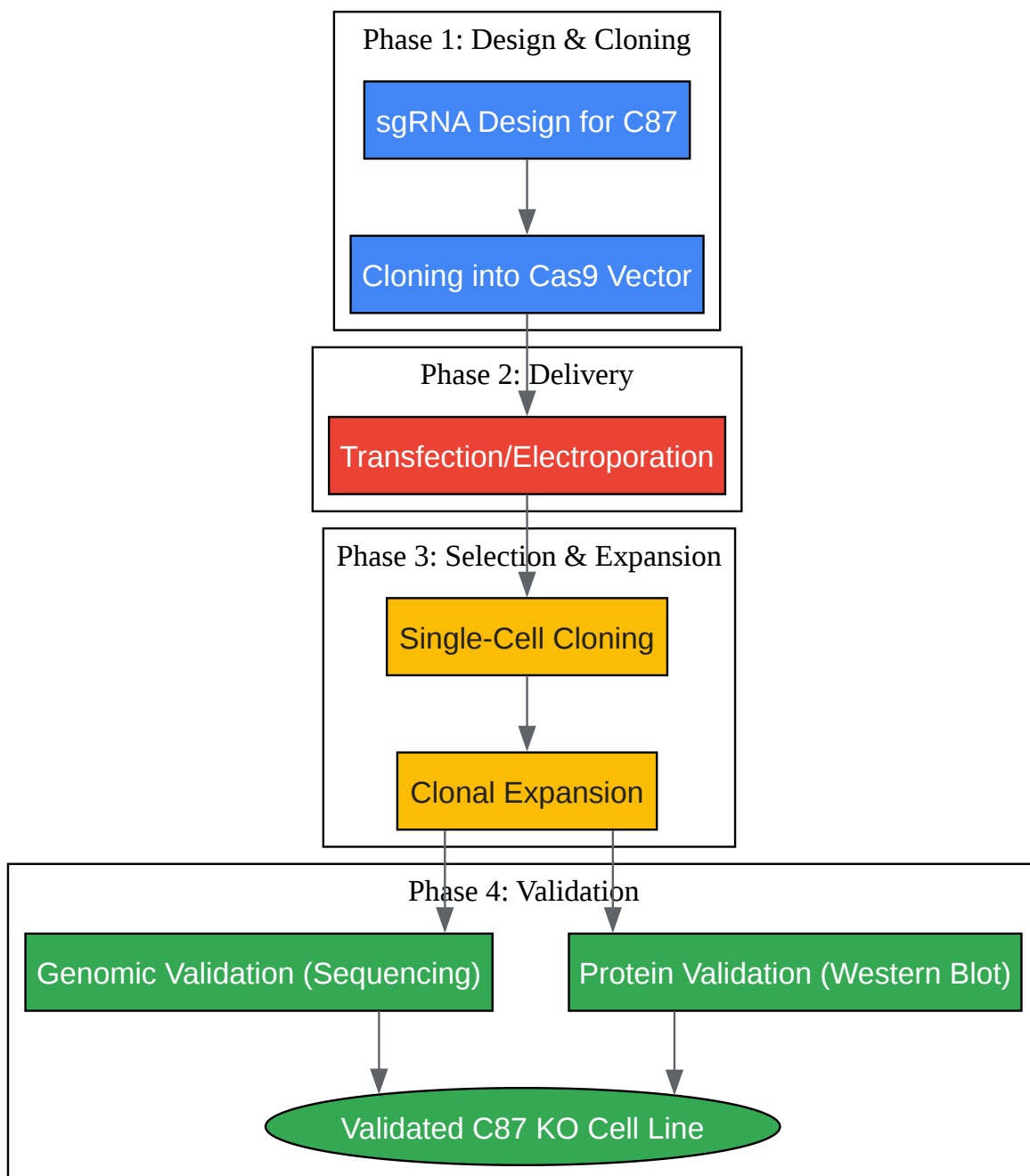
Table 2: Transfection Efficiency and Knockout Efficiency

Delivery Method	Transfection Efficiency (%)	Knockout Efficiency (%) (TIDE analysis)
Lipofection	65	45
Electroporation (RNP)	85	70

Table 3: Validation of C87 Knockout Clones

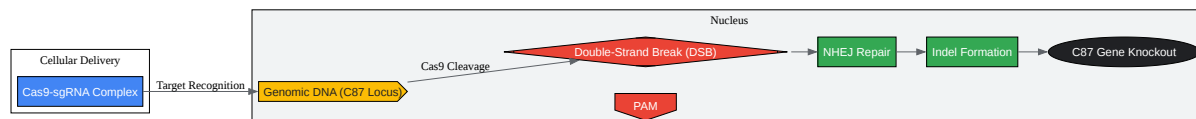
Clone ID	Genotype (Sequencing)	C87 Protein Expression (Western Blot)
Clone A1	Biallelic frameshift (-7bp/-1bp)	Absent
Clone B3	Monoallelic frameshift (-4bp/WT)	Reduced
Clone C5	Biallelic in-frame deletion (-3bp/-6bp)	Present (truncated)
Wild Type	WT/WT	Present

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for generating a C87 knockout cell line.



[Click to download full resolution via product page](#)

Caption: CRISPR-Cas9 mechanism for gene knockout.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genemedi.net [genemedi.net]
- 3. CRISPR Cas 9 Nuclease RNA-guided Genome Editing [sigmaaldrich.com]
- 4. addgene.org [addgene.org]
- 5. synthego.com [synthego.com]
- 6. genecards.org [genecards.org]
- 7. collecta.com [collecta.com]
- 8. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. sg.idtdna.com [sg.idtdna.com]

- 11. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 12. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. [synthego.com](https://synthego.com) [[synthego.com](https://synthego.com)]
- 14. CRISPR Transfection | Thermo Fisher Scientific - NP [[thermofisher.com](https://thermofisher.com)]
- 15. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. How to Validate Gene Knockout Efficiency: Methods & Best Practices [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 17. [blog.addgene.org](https://blog.addgene.org) [[blog.addgene.org](https://blog.addgene.org)]
- 18. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - RU [[thermofisher.com](https://thermofisher.com)]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of the C87 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683194#crispr-cas9-knockout-of-c-87-gene-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)